molecular formula C9H7NO2 B136437 (+-)-cis-7,8-Epoxy-7,8-dihydroquinoline N-oxide CAS No. 142044-39-1

(+-)-cis-7,8-Epoxy-7,8-dihydroquinoline N-oxide

Cat. No. B136437
M. Wt: 161.16 g/mol
InChI Key: OIUBPUHZQJZPEY-CBAPKCEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+-)-cis-7,8-Epoxy-7,8-dihydroquinoline N-oxide, commonly known as EDO-Q, is a synthetic compound that has been widely used in scientific research for its unique properties. EDO-Q is a quinolone derivative that has an epoxy group and a nitrogen oxide group attached to its structure. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism Of Action

The mechanism of action of EDO-Q involves its ability to form covalent adducts with cytochrome P450 enzymes. This process involves the formation of a reactive intermediate, which then reacts with the enzyme to form a stable adduct. This adduct inhibits the activity of the enzyme, leading to a decrease in drug metabolism.

Biochemical And Physiological Effects

EDO-Q has been found to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit cytochrome P450 enzymes, this compound has been found to inhibit the activity of other enzymes, including monoamine oxidase and xanthine oxidase. EDO-Q has also been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using EDO-Q in lab experiments is its ability to selectively inhibit the activity of cytochrome P450 enzymes. This allows researchers to study the metabolism of specific drugs and to identify potential drug interactions. However, one of the limitations of using EDO-Q is its potential toxicity. This compound has been found to be toxic to some cell types, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving EDO-Q. One possible direction is the development of new drugs that can selectively inhibit specific cytochrome P450 enzymes. Another possible direction is the development of new methods for synthesizing EDO-Q, which may lead to more efficient and cost-effective production of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of EDO-Q and to identify potential therapeutic applications of this compound.

Synthesis Methods

EDO-Q can be synthesized through a multistep process involving the reaction of quinoline with various reagents. The most commonly used method involves the reaction of quinoline with m-chloroperbenzoic acid in the presence of a catalyst. This reaction produces an intermediate compound, which is then treated with nitric oxide to form EDO-Q.

Scientific Research Applications

EDO-Q has been used extensively in scientific research for its ability to inhibit the activity of certain enzymes. This compound has been found to be particularly effective at inhibiting the activity of cytochrome P450 enzymes, which play a key role in the metabolism of many drugs. By inhibiting these enzymes, EDO-Q can be used to study the metabolism of various drugs and to identify potential drug interactions.

properties

CAS RN

142044-39-1

Product Name

(+-)-cis-7,8-Epoxy-7,8-dihydroquinoline N-oxide

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

(1aS,7bR)-7-oxido-1a,7b-dihydrooxireno[2,3-h]quinolin-7-ium

InChI

InChI=1S/C9H7NO2/c11-10-5-1-2-6-3-4-7-9(12-7)8(6)10/h1-5,7,9H/t7-,9-/m0/s1

InChI Key

OIUBPUHZQJZPEY-CBAPKCEASA-N

Isomeric SMILES

C1=CC2=C([C@@H]3[C@@H](O3)C=C2)[N+](=C1)[O-]

SMILES

C1=CC2=C(C3C(O3)C=C2)[N+](=C1)[O-]

Canonical SMILES

C1=CC2=C(C3C(O3)C=C2)[N+](=C1)[O-]

synonyms

QUINOLINE-7,8-OXIDE-N-OXIDE

Origin of Product

United States

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